2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE has several applications in scientific research:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complex formation.
Medicine: It is explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can inhibit enzyme activity or alter biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the 2-fluorophenyl and 2-methylphenyl groups in 1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C16H14FN3O2 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
N'-[(E)-(2-fluorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H14FN3O2/c1-11-6-2-5-9-14(11)19-15(21)16(22)20-18-10-12-7-3-4-8-13(12)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
CVAWTSAZICHVIS-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2F |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
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